(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-13(25-17(18-10)21-6-2-3-7-21)16(23)22-8-12(9-22)15-19-14(20-24-15)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOUARYBBVPOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may act as a functionally selective agonist or antagonist at various receptor sites
Pharmacokinetics
As a small molecule, it is likely to be absorbed and distributed throughout the body, but the specifics of its absorption, distribution, metabolism, and excretion are currently unknown.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
Biologische Aktivität
The compound (3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone , identified by its CAS number 1351610-73-5, is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.42 g/mol. The structural components include:
- A cyclopropyl group attached to an oxadiazole ring.
- An azetidine moiety.
- A thiazole ring substituted with a pyrrole group.
These structural features are significant as they contribute to the compound's biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and thiazole rings have shown promising results against various cancer cell lines. In a study evaluating structure–activity relationships (SAR), compounds with electron-donating groups demonstrated enhanced anticancer efficacy compared to those with electron-withdrawing groups .
Key Findings:
- The compound showed an IC50 value in the range of 1 to 7 μM against MCF-7 breast cancer cells, indicating potent anticancer activity comparable to established drugs like Doxorubicin (IC50 = 0.5 μM) .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| Subject Compound | 1 - 7 | MCF-7 |
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against a range of bacterial strains. Compounds with similar thiazole and oxadiazole structures have been reported to possess broad-spectrum antimicrobial activity. The presence of halogen substituents at specific positions significantly enhances the activity against both Gram-positive and Gram-negative bacteria .
Key Findings:
- The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than that of standard antibiotics like Oxytetracycline .
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15.6 | Oxytetracycline (32 μg/mL) |
| Escherichia coli | 7.8 | Oxytetracycline (16 μg/mL) |
Antioxidant Activity
Antioxidant assays revealed that the compound possesses significant free radical scavenging capabilities. This property is crucial in mitigating oxidative stress-related diseases. The presence of electron-donating groups in the structure has been linked to improved antioxidant activity .
Key Findings:
- The compound demonstrated an IC50 value for antioxidant activity comparable to known antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Case Studies
Several studies have investigated derivatives of oxadiazole and thiazole compounds in various biological contexts:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties, showing enhanced activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
- Oxadiazole Derivatives in Cancer Research : Research highlighted the anticancer activities of oxadiazole derivatives, where modifications at specific positions led to increased potency against MCF-7 cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Thiazole Derivatives
The thiazole ring in the target compound shares similarities with 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1, ), a simpler thiazole derivative. Key differences include:
The acetylated thiazole in is a precursor in synthesizing bioactive molecules, whereas the pyrrole-substituted thiazole in the target compound may enhance π-π stacking interactions in drug-receptor binding.
Oxadiazole-Azetidine Systems
Oxadiazoles are known for metabolic stability and enzyme inhibition (e.g., kinase inhibitors). The cyclopropyl-oxadiazole-azetidine moiety in the target compound is distinct from simpler oxadiazoles (e.g., 1,3,4-oxadiazoles) due to:
- Conformational rigidity : The azetidine ring restricts rotational freedom, favoring entropic gains in binding.
No direct analogs are cited in the evidence, but oxadiazole-azetidine hybrids are emerging in antibiotic and anticancer research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the oxadiazole ring, coupling of the azetidine moiety, and final methanone linkage. Key steps include:
- Cyclopropane-oxadiazole formation : Cyclopropyl groups are introduced via [2+1] cycloaddition or nucleophilic substitution under anhydrous conditions .
- Azetidine-thiazole coupling : Use coupling agents (e.g., EDCI/HOBt) to link the azetidine and thiazole units, with solvent choice (e.g., DMF or THF) and temperature (60–80°C) critical for minimizing side reactions .
- Final methanone assembly : Requires acid catalysis (e.g., TFA) and reflux in ethanol to stabilize reactive intermediates .
- Data Consideration : Optimize yields (typically 40–70%) using HPLC purity checks (>95%) and monitor by TLC .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm azetidine ring geometry, oxadiazole substitution, and thiazole-pyrrole connectivity. For example, cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z 425.1523) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the azetidine and thiazole moieties .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR chemical shifts to validate oxadiazole and thiazole electronic environments. Discrepancies may arise from solvent effects or conformational flexibility .
- Reaction Pathway Analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates not accounted for in silico models. For example, unexpected ring-opening of the azetidine under acidic conditions may explain lower yields .
- Hybrid QM/MM Simulations : Model transition states for cyclopropane-oxadiazole formation to refine synthetic protocols .
Q. What methodologies are recommended for assessing the compound's stability under various pH and temperature conditions in biological assays?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS. Thiazole-pyrrole linkages are prone to hydrolysis at pH > 8, requiring stabilization with co-solvents (e.g., PEG-400) .
- Thermal Stability Tests : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) and optimize storage conditions (e.g., -20°C under argon) .
Q. How can researchers design experiments to elucidate the compound's mechanism of action in target binding studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD). The oxadiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding, particularly for the cyclopropyl group’s steric effects .
- Mutagenesis Studies : Replace key binding residues (e.g., tyrosine with alanine) to validate computational docking poses .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays. For example, low permeability due to the thiazole-pyrrole group may reduce efficacy in cellular models despite high in vitro activity .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates, which may explain unexpected activity .
- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .
Q. What experimental approaches can optimize the compound's solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility. The azetidine’s basic nitrogen is a viable site for protonation .
- Nanoparticle Formulation : Use PEGylated liposomes to encapsulate the compound, enhancing plasma half-life .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the cyclopropyl ring to facilitate metabolic activation .
Structural and Functional Analysis
Q. How can researchers investigate the role of the cyclopropyl group in modulating the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with cyclopropyl replaced by methyl, vinyl, or phenyl groups. Compare IC50 values in target assays to assess steric/electronic contributions .
- Molecular Dynamics (MD) Simulations : Track cyclopropyl interactions in protein binding pockets over 100-ns trajectories to identify critical hydrophobic contacts .
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